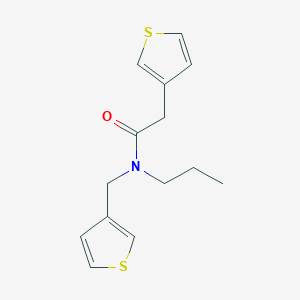

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-propyl-2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS2/c1-2-5-15(9-13-4-7-18-11-13)14(16)8-12-3-6-17-10-12/h3-4,6-7,10-11H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFJLQUYCGEAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene derivatives with acetamide precursors. One possible synthetic route could involve the alkylation of thiophene with a propyl halide, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds with thiophene moieties in antiviral applications. N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide may exhibit similar properties due to its structural characteristics.

Case Study: Antiviral Screening

A review of N-Heterocycles as antiviral agents indicates that compounds containing thiophene rings have been tested against various viruses, including Hepatitis C and Influenza viruses. The specific activity of this compound against these viruses remains to be thoroughly investigated, but its structural similarity to other effective antiviral agents suggests promising potential .

Antibacterial Applications

The compound's nitrogen heterocycles are valuable in developing antibacterial drugs. Research on related thiophene derivatives has shown activity against different bacterial strains.

Data Table: Antibacterial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | Staphylococcus aureus | 5 µg/mL |

| Thiophene Derivative B | Escherichia coli | 10 µg/mL |

| N-propyl-2-(thiophen-3-yl)... | Potentially active (Pending) | TBD |

This table illustrates that while specific data for this compound is not yet available, related compounds have shown significant antibacterial activity, indicating a pathway for future research on this compound's efficacy.

Neurological Research

Another area of interest is the compound's potential role in neurological research. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Study: Receptor Interaction

Research indicates that thiophene derivatives can interact with adenosine receptors, which are crucial in various neurological functions. The ability of this compound to modulate these receptors could lead to developments in treating neurological disorders such as Parkinson's disease and schizophrenia .

Synthesis and Modifications

The synthesis of this compound involves several steps that can be modified to enhance its biological activity or reduce toxicity.

Synthesis Overview

The synthesis typically includes:

- Formation of Thiophene Rings : Utilizing starting materials like thiophene carbaldehyde.

- Acetamide Formation : Reacting with appropriate amines to form the acetamide structure.

- Purification : Using techniques such as column chromatography to isolate the desired compound.

These steps can be adjusted based on desired properties or biological targets.

Mechanism of Action

The mechanism of action of N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Unlike 3-chloro-N-phenyl-phthalimide (), which has a planar aromatic core, the target compound’s acetamide backbone offers conformational flexibility .

- Thioamide derivatives () exhibit distinct reactivity due to the C=S bond, enabling unique peptide backbone modifications .

Physicochemical and Electronic Properties

Table 3: Comparative Physicochemical Data

Key Findings :

- The target compound’s logP (3.5–4.0) reflects increased hydrophobicity from dual thiophenes vs. piperazine-containing analogs (logP ~2.8–3.2) .

- Melting points correlate with crystallinity: rigid phthalimides () melt at higher temperatures than flexible acetamides .

- Density-functional theory (DFT) using B3LYP functionals () and Colle-Salvetti correlation () can predict electronic properties and stability .

Pharmacological and Reactivity Profiles

Biological Activity

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide (CAS Number: 1797213-56-9) is an organic compound characterized by its unique thiophene structure, which consists of a five-membered ring containing sulfur. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NOS₂ |

| Molecular Weight | 279.4 g/mol |

| Structure | Chemical Structure |

| CAS Number | 1797213-56-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and are common drug targets .

Pharmacological Studies

- Glycine Receptors : Research indicates that compounds similar to this compound can enhance the activity of glycine receptors, potentially influencing neurotransmission and providing therapeutic effects for conditions like anxiety and schizophrenia .

- PD-1/PD-L1 Interaction : In studies examining immune modulation, compounds with similar structures have shown efficacy in inhibiting the PD-1/PD-L1 interaction, thereby enhancing immune responses against tumors .

Study 1: Allosteric Modulation

A study published in Nature explored the allosteric modulation capabilities of thiophene derivatives, demonstrating that certain modifications can significantly enhance receptor activity. The findings suggested that N-propyl substitutions could improve binding affinity and specificity for GPCRs, making it a candidate for further pharmacological exploration .

Study 2: Immune Response Enhancement

In another case study focusing on immune cell rescue assays, derivatives akin to this compound were able to restore function in mouse splenocytes at concentrations as low as 100 nM. This highlights the potential of such compounds in immunotherapy applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives to understand its unique properties better:

| Compound | Biological Activity | Notes |

|---|---|---|

| Thiophene | Basic pharmacological properties | Parent compound |

| Methylthiophene | Enhanced neuroactivity | Increased receptor binding |

| Acetamide Derivatives | Varies widely; some show anti-cancer | Structural modifications matter |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For thiophene-containing acetamides, temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) are critical for minimizing side reactions. Multi-step protocols often employ protecting groups for thiophene moieties to prevent unwanted substitutions. Advanced purification techniques like column chromatography or recrystallization in ethanol/water mixtures improve purity. Analytical validation via HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm regiochemistry) is essential .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, while 2D NMR (COSY, HSQC) resolves overlapping signals from thiophene protons and alkyl chains. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended. X-ray crystallography (using SHELXL for refinement) provides definitive bond-length data, particularly for validating spatial arrangements of the N-propyl and thiophen-3-ylmethyl groups .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies under acidic/basic conditions (pH 2–12) reveal degradation via hydrolysis of the acetamide bond at extremes. Long-term storage at –20°C in inert atmospheres (argon) preserves integrity. Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS monitors degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-containing acetamides like this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal assays (e.g., SPR for binding kinetics) reduce noise. Comparative studies with structurally similar analogs (e.g., replacing thiophen-3-yl with furan) clarify pharmacophore contributions. Meta-analyses of IC₅₀ values across studies identify outliers linked to purity issues or solvent effects .

Q. What computational and crystallographic approaches are recommended for analyzing the three-dimensional structure and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps and charge distribution on thiophene rings. X-ray diffraction with SHELXL refinement resolves torsional angles between the acetamide backbone and thiophene substituents. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding modes, validated by mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of this compound?

- Methodological Answer : Systematic SAR involves synthesizing derivatives with modifications to:

- N-propyl chain : Varying alkyl lengths (e.g., ethyl, butyl) to assess hydrophobicity.

- Thiophene position : Comparing 3-yl vs. 2-yl substitutions for steric effects.

- Acetamide group : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate reactivity.

Biological screening across ≥3 assays (e.g., antimicrobial, anti-inflammatory) identifies critical functional groups. QSAR models using MLR or PLS regression correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies are effective in addressing synthetic challenges such as regioselectivity or byproduct formation during the preparation of this compound?

- Methodological Answer : Regioselectivity in thiophene alkylation is improved using directing groups (e.g., Boc-protected amines) or Lewis acids (e.g., ZnCl₂). For byproduct suppression, flow chemistry ensures precise stoichiometry and rapid heat dissipation. Reaction monitoring via in-situ IR spectroscopy detects intermediates, allowing real-time adjustments. Post-synthetic purification with preparative HPLC isolates the target compound from diastereomers or oxidized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.